molecular formula C8H10ClN B2718164 4-Chloro-3,5-dimethylaniline CAS No. 51719-61-0

4-Chloro-3,5-dimethylaniline

Cat. No. B2718164
CAS RN: 51719-61-0
M. Wt: 155.63
InChI Key: MSICOAYELJUIIN-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylaniline is a chemical compound with the molecular weight of 155.63 . It is a white to yellow solid at room temperature . It is commonly used in the manufacture of dyes .


Synthesis Analysis

The synthesis of 4-Chloro-3,5-dimethylaniline and similar compounds often involves multiple steps. For instance, the synthesis of azo dye derivatives, which are related compounds, involves the incorporation of heterocyclic moieties into the azo dye scaffold . This process has been found to improve the bioactive properties of the target derivatives .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dimethylaniline consists of a benzene ring with two methyl groups and one amine group attached to it . The chlorine atom is also attached to the benzene ring .


Chemical Reactions Analysis

4-Chloro-3,5-dimethylaniline and similar compounds undergo various chemical reactions. For example, 3,5-dimethylaniline, a related compound, undergoes polymerization in the presence of cerium (IV) sulfate as an oxidant . Azo dye derivatives, which can be synthesized from compounds like 4-Chloro-3,5-dimethylaniline, have been found to exhibit various biological and pharmacological applications .


Physical And Chemical Properties Analysis

4-Chloro-3,5-dimethylaniline is a white to yellow solid at room temperature .

Scientific Research Applications

Groundwater Analysis

4-Chloro-3,5-dimethylaniline is used in the trace analysis of anilines in groundwater . It’s used in combination with gas chromatography and single quadrupole mass spectrometry (GC/MS) according to German standard DIN 38407–16:1999 and its extension using tandem mass spectrometry (GC/MS-MS), both following liquid–liquid extraction .

Liquid Chromatography-Mass Spectrometry

This compound is also used in liquid chromatography-mass spectrometry (LC/MS-MS). The direct injection of the water sample into a liquid chromatograph coupled to tandem mass spectrometry (LC/MS-MS) is an alternative method .

Pharmaceutical Research

In the realm of pharmaceutical research, 4-Chloro-3,5-dimethylaniline serves as a versatile building block in the synthesis of innovative drug candidates . Its unique structural features allow for the development of targeted therapies that address a wide range of health conditions, from neurological disorders to metabolic diseases .

Dye Manufacturing

4-Chloro-3,5-dimethylaniline is commonly useful in the manufacture of dyes . It undergoes polymerization in the presence of cerium (IV) sulfate as an oxidant .

High Performance Liquid Chromatography

3,5-Dimethylaniline, a related compound, was used in the synthesis of chiral packing materials for high performance liquid chromatography .

Industrial Compounds Production

Chlorinated anilines, including 4-Chloro-3,5-dimethylaniline, are widely used as chemical intermediates in the production of industrial compounds .

Safety and Hazards

4-Chloro-3,5-dimethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, or vapors . It is also recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Future Directions

The future directions for the study and use of 4-Chloro-3,5-dimethylaniline and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, the development of more potent, new, and safe synthetic methodologies for azo dye derivatives is an area of ongoing research .

properties

IUPAC Name

4-chloro-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSICOAYELJUIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51719-61-0
Record name 4-chloro-3,5-dimethylaniline
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